molecular formula C22H20N2O4S B2659176 (E)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile CAS No. 683250-77-3

(E)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile

Cat. No.: B2659176
CAS No.: 683250-77-3
M. Wt: 408.47
InChI Key: DNUQFUQVMSDFBH-CXUHLZMHSA-N
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Description

The compound (E)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile is a synthetic acrylonitrile derivative featuring a thiazole core substituted at the 2-position with a 4-methoxyphenyl group and at the 3-position with a 3,4,5-trimethoxyphenyl moiety. Its structural design is inspired by tubulin polymerization inhibitors, where the trimethoxyphenyl group is a critical pharmacophore for anticancer activity .

Properties

IUPAC Name

(E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4S/c1-25-17-7-5-15(6-8-17)18-13-29-22(24-18)16(12-23)9-14-10-19(26-2)21(28-4)20(11-14)27-3/h5-11,13H,1-4H3/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNUQFUQVMSDFBH-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=C(C(=C3)OC)OC)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile, a compound with the molecular formula C21H18N2O3SC_{21}H_{18}N_{2}O_{3}S, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a thiazole ring, methoxyphenyl groups, and an acrylonitrile moiety. The presence of multiple functional groups contributes to its diverse biological activities.

Structural Formula

  • Molecular Formula : C21H18N2O3S
  • Molecular Weight : 378.44 g/mol
  • CAS Number : 5334137

Structural Representation

The structural representation can be summarized as follows:

 E 2 4 4 methoxyphenyl thiazol 2 yl 3 3 4 5 trimethoxyphenyl acrylonitrile\text{ E 2 4 4 methoxyphenyl thiazol 2 yl 3 3 4 5 trimethoxyphenyl acrylonitrile}

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. Research has shown that it can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of apoptotic pathways and inhibition of cell proliferation.

Case Study: In Vitro Anticancer Evaluation

A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in:

  • IC50 Values : The compound showed IC50 values in the low micromolar range, indicating potent activity against cancer cells.
  • Mechanism : Flow cytometry analysis revealed an increase in early and late apoptotic cells after treatment, suggesting that the compound effectively triggers programmed cell death.

Antioxidant Activity

The compound also exhibits antioxidant properties, which are crucial for protecting cells from oxidative stress. The antioxidant activity was assessed using DPPH and ABTS assays.

Results from Antioxidant Assays

Assay TypeIC50 (µM)
DPPH25
ABTS30

These results indicate that this compound possesses considerable free radical scavenging ability.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains.

Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Apoptotic Pathways : The compound activates caspases and alters Bcl-2 family protein expressions.
  • Antioxidant Mechanism : It enhances the expression of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
  • Antimicrobial Mechanism : The thiazole ring may interfere with bacterial cell wall synthesis or function.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several analogues reported in the literature:

  • Thiazole-acrylonitrile hybrids : Compounds such as (Z)-3-(benzo[d]thiazol-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (, compound 15) and (E)-3-(2-phenylthiazol-4-yl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile (, compound 15b) highlight the importance of the thiazole ring and trimethoxyphenyl group. The substitution pattern (e.g., 4-methoxyphenyl vs. 4-nitrophenyl in ) influences electronic properties and steric interactions, modulating binding to biological targets like tubulin .
  • Methoxy group positioning : The 3,4,5-trimethoxyphenyl group in the target compound is a hallmark of potent tubulin inhibitors (e.g., combretastatin A-4, IC50 = 7 nM ). Analogues with fewer methoxy groups, such as (E)-3-(3,4-dimethoxyphenyl)-2-[4-(4-nitrophenyl)thiazol-2-yl]acrylonitrile (), exhibit reduced activity, underscoring the necessity of the trimethoxy motif for optimal interactions with tubulin’s colchicine-binding site .
Table 1: Anticancer Activity of Selected Analogues
Compound GI50/IC50 Target Cell Line/Activity Reference
(Z)-3-(Benzo[d]thiazol-2-yl)-2-(3,4,5-TMP* acrylonitrile GI50 = 0.021–12.2 µM NCI-60 panel (94% inhibition)
Combretastatin A-4 IC50 = 7 nM Broad-spectrum tubulin inhibition
(E)-N-(6-Fluorobenzo[d]thiazol-2-yl)-3-(2-((3,4,5-TMP)amino)pyridin-3-yl)acrylamide GI50 = 0.6 µM A549 lung adenocarcinoma
(E)-2-(4-(4-Chlorophenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile N/A Structural analogue (no activity data)

*TMP = trimethoxyphenyl

  • Anticancer potency: The benzo[d]thiazol-2-yl analogue () demonstrates sub-micromolar GI50 values, comparable to clinical tubulin inhibitors.
  • Antimicrobial activity : Unlike the target compound, some thiazole-acrylonitriles exhibit antibacterial effects (e.g., 2-(benzo[d]thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile against S. aureus ), highlighting substituent-dependent shifts in biological targets.

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